molecular formula C6H6N2S B2534042 2-(Methylamino)thiophene-3-carbonitrile CAS No. 860648-75-5

2-(Methylamino)thiophene-3-carbonitrile

Cat. No. B2534042
M. Wt: 138.19
InChI Key: RHVICQMLIPCSMM-UHFFFAOYSA-N
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Description

2-(Methylamino)thiophene-3-carbonitrile (MATC) is a heterocyclic compound with the chemical formula C6H6N2S. It is a yellowish powder that is soluble in organic solvents such as ethanol and ethyl acetate. MATC has been extensively studied for its potential applications in various fields such as organic synthesis, pharmaceuticals, and materials science.

Scientific Research Applications

Synthesis and Chemical Transformations

2-(Methylamino)thiophene-3-carbonitrile and its derivatives have been extensively studied in chemical synthesis. For instance, Krayushkin et al. (1988) explored the synthesis and properties of thiophene-3-carbonitrile N-oxides, which undergo 1,3-dipolar cycloaddition, forming 3,5-disubstituted 2-isoxazolines (Krayushkin et al., 1988). Ren et al. (1986) reported the synthesis of novel 2,4,6-trisubstituted thieno[3,2-d]pyrimidines from 3-aminothiophene-2-carbonitriles, highlighting its utility in creating complex heterocyclic compounds (Ren, Rao, & Klein, 1986).

Pharmaceutical Research

While avoiding specific drug use and dosage details, it's noteworthy that 2-(Methylamino)thiophene-3-carbonitrile derivatives have been investigated in pharmaceutical research. For instance, Sherif et al. (1996) demonstrated the Gewald synthesis of 3,5-diaminothiophene-2-carbonitrile derivatives, a process useful for creating various pharmacologically relevant compounds (Sherif, 1996).

Electrochemical and Photophysical Properties

The electrochemical and photophysical properties of thiophene-3-carbonitrile derivatives are of significant interest. Abaci et al. (2016) synthesized new 2,5-di(thiophen-2-yl)furan-3-carbonitriles and investigated their electrochemical properties, demonstrating potential applications in electronic devices (Abaci, Ustalar, Yılmaz, & Guney, 2016).

Molecular Modeling and Drug Design

In the context of drug design, Scotti et al. (2012) utilized 2-aminithiophene derivatives in computer-aided drug design studies, demonstrating their potential in predicting biological activities of new compounds (Scotti et al., 2012).

Solid-State NMR Studies

Solid-state NMR studies have also utilized derivatives of 2-(Methylamino)thiophene-3-carbonitrile. Smith et al. (2006) conducted a detailed analysis of molecular structures in polymorphic forms of thiophene derivatives, providing insights into their conformational polymorphism (Smith, Xu, & Raftery, 2006).

Synthesis of Schiff Bases

Khan et al. (2013) reported on the synthesis of Schiff bases containing thiophene-3-carbonitrile, highlighting their potential antibacterial activities (Khan et al., 2013).

properties

IUPAC Name

2-(methylamino)thiophene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S/c1-8-6-5(4-7)2-3-9-6/h2-3,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVICQMLIPCSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CS1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylamino)thiophene-3-carbonitrile

CAS RN

860648-75-5
Record name 2-(methylamino)thiophene-3-carbonitrile
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
3
Citations
KI Lugovik, AK Eltyshev, E Benassi… - Chemistry–An Asian …, 2017 - Wiley Online Library
Independent of the substrate structure and reaction conditions, 3‐amino‐2‐cyanothioacrylamides, which contain two active electrophilic centers, were shown to interact with various …
Number of citations: 18 onlinelibrary.wiley.com
C TACHDJIAN, DS KARANEWSKY, XQ TANG, X LI… - ic.gc.ca
L'invention concerne des procédés d'identification de modificateurs de récepteurs chimiosensoriels et de leurs ligands permettent de déterminer si une entité d'essai est appropriée …
Number of citations: 2 www.ic.gc.ca
C TACHDJIAN, DS KARANEWSKY, XQ TANG, X LI… - ic.gc.ca
du brevet 2687453 - Base de données sur les brevets canadiens Passer au contenu Sélection de la langue English / Government of Canada Search https://www.canada.ca/fr/sr.html …
Number of citations: 0 www.ic.gc.ca

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